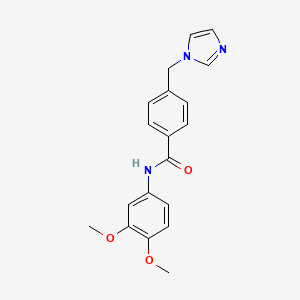![molecular formula C21H15BrN2O2 B6005497 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in cancer cell growth and proliferation. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in various cancer cells and contribute to the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of HDACs and has been extensively studied for its potential therapeutic applications. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide. One area of research could be the development of more potent and selective HDAC inhibitors based on the structure of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide. Another area of research could be the investigation of the potential use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide in combination with other anticancer agents to enhance their efficacy. Additionally, further studies could be conducted to investigate the potential use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide in other disease states, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves several steps, including the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to obtain 2-chloro-3-methylbenzoic acid. This intermediate product is then reacted with sodium hydroxide and 2-amino-1,3-benzoxazole to obtain the final product, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDULPSDXWBVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6005427.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6005432.png)
![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)

![N-(2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl)nicotinamide](/img/structure/B6005455.png)
![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)
![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)